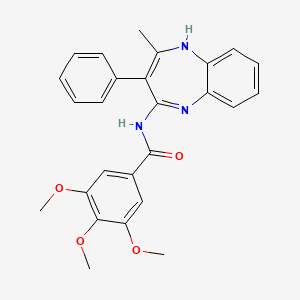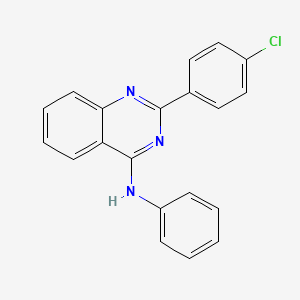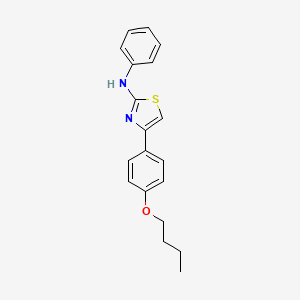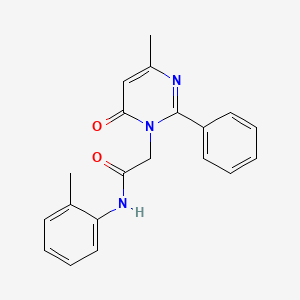
3,4,5-trimethoxy-N-(2-methyl-3-phenyl-1H-1,5-benzodiazepin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-(2-methyl-3-phenyl-1H-1,5-benzodiazepin-4-yl)benzamide is a complex organic compound that features a benzodiazepine core structure. This compound is of interest due to its potential pharmacological properties, particularly in the fields of medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2-methyl-3-phenyl-1H-1,5-benzodiazepin-4-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through a condensation reaction between an o-phenylenediamine derivative and a suitable ketone under acidic conditions.
Introduction of the Trimethoxybenzamide Moiety: The trimethoxybenzamide group can be introduced via an amide coupling reaction using 3,4,5-trimethoxybenzoic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the condensation and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(2-methyl-3-phenyl-1H-1,5-benzodiazepin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated trimethoxybenzamide derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s benzodiazepine core makes it a candidate for the development of new anxiolytic or sedative drugs.
Biological Studies: Its potential interactions with various biological targets, such as GABA receptors, make it useful for studying the mechanisms of action of benzodiazepines.
Pharmacological Research: The compound can be used to investigate the structure-activity relationships of benzodiazepine derivatives and their effects on the central nervous system.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(2-methyl-3-phenyl-1H-1,5-benzodiazepin-4-yl)benzamide likely involves binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The trimethoxybenzamide moiety may also contribute to the compound’s overall pharmacological profile by interacting with other molecular targets.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic effects.
3,4,5-trimethoxybenzoic acid: A simpler compound containing the trimethoxybenzene moiety.
Uniqueness
3,4,5-trimethoxy-N-(2-methyl-3-phenyl-1H-1,5-benzodiazepin-4-yl)benzamide is unique due to the combination of the benzodiazepine core and the trimethoxybenzamide moiety. This combination may result in a distinct pharmacological profile, potentially offering advantages over other benzodiazepines in terms of efficacy and side effects.
Properties
Molecular Formula |
C26H25N3O4 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(2-methyl-3-phenyl-1H-1,5-benzodiazepin-4-yl)benzamide |
InChI |
InChI=1S/C26H25N3O4/c1-16-23(17-10-6-5-7-11-17)25(28-20-13-9-8-12-19(20)27-16)29-26(30)18-14-21(31-2)24(33-4)22(15-18)32-3/h5-15,27H,1-4H3,(H,28,29,30) |
InChI Key |
DHZPPHSVMPOIEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C2N1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11193623.png)
![2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11193627.png)
![methyl 2-(4,4-dioxido-3-(pyrrolidine-1-carbonyl)-1H-benzo[e][1,3,4]thiadiazin-1-yl)acetate](/img/structure/B11193630.png)
![9-(furan-2-yl)-4-(pyridin-3-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11193633.png)
![2-(pyridin-4-yl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B11193645.png)

![4-Cyano-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide](/img/structure/B11193668.png)

![6-methyl-1'-pentyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11193688.png)
![8-(2,4-dimethoxyphenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11193695.png)

![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B11193701.png)
![(3,4-Dimethoxyphenyl)[2-(phenoxymethyl)morpholin-4-yl]methanone](/img/structure/B11193702.png)
![4-(4-ethoxyphenyl)-2-[5-(4-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11193708.png)
